REACTION_SMILES
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[C:11](=[O:12])([O-:13])[O-:14].[CH2:17]([CH2:18][CH2:19][CH3:20])[N:21]=[C:22]=[O:23].[CH2:24]([C:25]([CH3:26])=[O:27])[CH3:28].[CH3:1][c:2]1[c:3]([S:7](=[O:8])(=[O:9])[NH2:10])[cH:4][s:5][cH:6]1.[K+:15].[K+:16]>>[CH3:1][c:2]1[c:3]([S:7](=[O:8])(=[O:9])[NH:10][C:22]([NH:21][CH2:17][CH2:18][CH2:19][CH3:20])=[O:23])[cH:4][s:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCN=C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cscc1S(N)(=O)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CCCCNC(=O)NS(=O)(=O)c1cscc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |